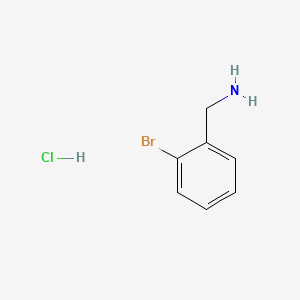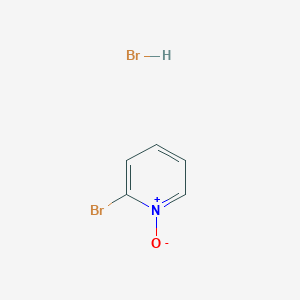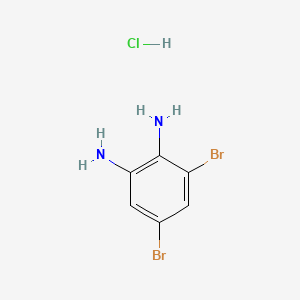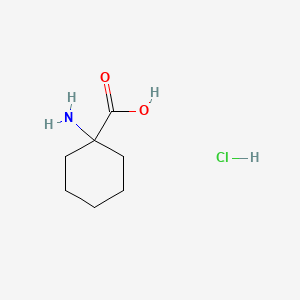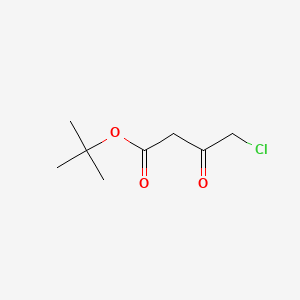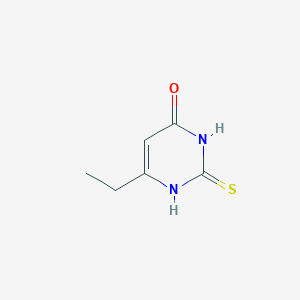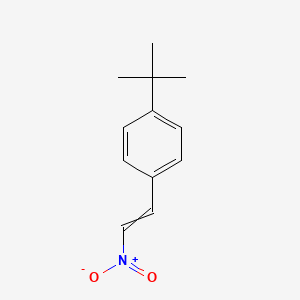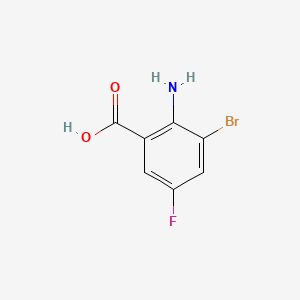
2-Amino-3-bromo-5-fluorobenzoic acid
Übersicht
Beschreibung
2-Amino-3-bromo-5-fluorobenzoic acid is a halogen-substituted benzoic acid derivative, which is part of a broader class of compounds that have been extensively studied due to their interesting chemical and biological properties. The compound is closely related to 2-amino-5-fluorobenzoic acid and 2-amino-5-bromobenzoic acid, both of which have been analyzed for their vibrational spectra and molecular structure using various spectroscopic methods and computational techniques .
Synthesis Analysis
The synthesis of related compounds, such as methyl 2-amino-5-fluorobenzoate, has been achieved through a series of reactions starting from 3-fluorobenzoic acid. The process involves nitrification, esterification, and hydronation, with an optimal synthesis route yielding the target product with high purity and yield . Although the exact synthesis of 2-amino-3-bromo-5-fluorobenzoic acid is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure and conformation of 2-amino-5-bromobenzoic acid have been studied using single-crystal X-ray diffraction, revealing the presence of multiple conformers and providing insights into the geometrical parameters of the molecule . The molecular structure is further supported by vibrational spectroscopy and density functional theory (DFT) calculations, which offer a detailed understanding of the intramolecular interactions and stability of the molecule .
Chemical Reactions Analysis
The chemical reactivity of halogen-substituted benzoic acids can be inferred from studies on similar compounds. For instance, the interaction of 2-amino-5-bromo benzoic acid with protein tyrosine kinase has been simulated, suggesting potential biological activity . Additionally, the synthesis of 3-aminoindazoles from 2-bromobenzonitriles demonstrates the reactivity of brominated aromatic compounds in palladium-catalyzed arylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-5-bromobenzoic acid and its derivatives have been characterized through various spectroscopic techniques, including FT-IR, Raman, and UV spectroscopy. These studies provide valuable information on the vibrational modes, electronic transitions, and thermodynamic properties at different temperatures . Theoretical calculations, such as HOMO-LUMO analysis and first-order hyperpolarizability, contribute to the understanding of the electronic properties and non-linear optical behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of related compounds, such as 3-Bromo-2-fluorobenzoic acid, has been achieved with high purity using techniques involving bromination, hydrolysis, diazotization, and deamination, highlighting a method suitable for industrial-scale production (Zhou Peng-peng, 2013).
Optimization of Synthesis Methods : Optimization methods for synthesizing derivatives like Methyl 2-amino-5-fluorobenzoate have been studied, presenting a route with high yield and confirming the product's structure through various analytical techniques (Yin Jian-zhong, 2010).
Applications in Analytical Chemistry
Fluorimetric Determination : 2-Amino-3-bromo-5-fluorobenzoic acid derivatives are used in fluorimetric analysis of secondary amino acids. These compounds enhance reactivity and fluorescence yield, providing an effective method for detecting amino acids in various samples (K. Imai & Yoshihiko Watanabe, 1981).
Chemo- and Regioselective Procedures : The compound's derivatives are employed in chemo- and regioselective copper-catalyzed cross-coupling procedures for amination of bromobenzoic acids. This method is particularly effective in producing N-aryl and N-alkyl anthranilic acid derivatives (C. Wolf et al., 2006).
Biomedical Research
Antitumor Properties : Some synthesized derivatives of 2-Amino-3-bromo-5-fluorobenzoic acid have shown potential as anticancer agents. Specific compounds synthesized from similar aminobenzothiazoles have demonstrated inhibitory properties against cholinesterases and aggregation of β-amyloid, suggesting their potential use in Alzheimer's disease treatment (Kamila Czarnecka et al., 2017).
Biodegradation Studies : The compound's analogs have been studied for their biodegradation capabilities. For instance, a bacterium capable of degrading 3-fluorobenzoate, a related compound, has been isolated and studied, revealing insights into the biodegradation pathway of fluorinated aromatic compounds (F. Boersma et al., 2004).
Safety And Hazards
The compound is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .
Eigenschaften
IUPAC Name |
2-amino-3-bromo-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOCPZGBNWZMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381836 | |
| Record name | 2-amino-3-bromo-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-5-fluorobenzoic acid | |
CAS RN |
259269-84-6 | |
| Record name | 2-amino-3-bromo-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

